molecular formula C14H13ClN2O3S B11019537 N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine

N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine

Cat. No.: B11019537
M. Wt: 324.8 g/mol
InChI Key: XLTWEZQIRPKJSU-QMMMGPOBSA-N
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Description

2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetyl group, followed by the addition of propanoic acid under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}PROPANOIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a chlorophenyl group and an acetamido propanoic acid moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

(2S)-2-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C14H13ClN2O3S/c1-8(14(19)20)16-12(18)6-11-7-21-13(17-11)9-2-4-10(15)5-3-9/h2-5,7-8H,6H2,1H3,(H,16,18)(H,19,20)/t8-/m0/s1

InChI Key

XLTWEZQIRPKJSU-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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